1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole
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Overview
Description
1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a nitro group and a chlorophenoxy methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole typically involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4-nitro-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazole derivatives.
Scientific Research Applications
1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research has explored its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The nitro group plays a crucial role in this activity by generating reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole: This compound also features a pyrazole ring with nitro and chlorophenyl groups but differs in the position and type of substituents.
2-(2-Chlorophenoxy)-4-nitro-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This modulation can lead to various biological effects, including anticancer and antimicrobial activities .
Biological Activity Overview
This compound has been studied for several biological activities:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of bacterial and fungal strains. This includes efficacy against resistant strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Studies
Several studies have investigated the anticancer potential of this compound. Key findings include:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxic potential |
Zheng et al. | A549 | 0.28 | Induces apoptosis |
Koca et al. | HCT-116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
These studies highlight the compound's ability to inhibit cancer cell proliferation effectively.
Antimicrobial Studies
In terms of antimicrobial activity, this compound has shown promising results against various pathogens:
These findings suggest that the compound could be developed as a broad-spectrum antimicrobial agent.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study assessed their anticancer properties through in vitro assays against multiple cancer cell lines, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments .
Another case study focused on the compound's mechanism of action, demonstrating its ability to induce apoptosis through the activation of caspase pathways in cancer cells . This mechanism underscores its potential as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c11-9-3-1-2-4-10(9)17-7-13-6-8(5-12-13)14(15)16/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFYOPHOPKIKBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=C(C=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.